molecular formula C₃₅H₃₆N₂O₁₃ B1140804 Muraglitazar Acyl-beta-D-glucuronide CAS No. 875430-26-5

Muraglitazar Acyl-beta-D-glucuronide

Número de catálogo B1140804
Número CAS: 875430-26-5
Peso molecular: 692.67
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Muraglitazar Acyl-beta-D-glucuronide is a crucial compound used in the field of biomedicine . It is utilized for evaluating the metabolism and elimination of muraglitazar, a drug employed in the treatment of diabetes mellitus . Muraglitazar is a novel dual (α/γ) peroxisome proliferator–activated receptor (PPAR) activator .


Synthesis Analysis

Muraglitazar and its structural analog, peliglitazar, are dual peroxisome proliferator-activated receptor-α/γ activators. Both compounds were extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites as the major drug-related components .


Molecular Structure Analysis

The molecular formula of Muraglitazar Acyl-beta-D-glucuronide is C35H36N2O13 . The molecular weight is 692.7 g/mol . The structure includes a glucuronide group attached to the Muraglitazar molecule .


Chemical Reactions Analysis

Muraglitazar and peliglitazar were chemically synthesized and found to be similarly oxidized through hydroxylation and O-demethylation in NADPH-fortified human liver microsomal incubations . Peliglitazar AG had a greater stability than muraglitazar AG in incubations in buffer, rat, or human plasma (pH 7.4) .

Aplicaciones Científicas De Investigación

Application in Pharmacokinetics

Scientific Field

Pharmacokinetics

Summary of Application

Muraglitazar Acyl-beta-D-glucuronide is studied for its pharmacokinetic properties, particularly its metabolism and circulation in the human body.

Methods of Application

Researchers use human liver microsomes to simulate the metabolism of Muraglitazar Acyl-beta-D-glucuronide. The compound is incubated with microsomes in the presence of NADPH, and the reaction is analyzed using LC/UV/MS/MS.

Results

The study found that Muraglitazar Acyl-beta-D-glucuronide undergoes extensive metabolism, forming multiple hydroxylated metabolites and O-demethylated metabolite .

Application in Drug Metabolism

Scientific Field

Drug Metabolism

Summary of Application

The compound’s role as a metabolite in drug metabolism pathways is investigated, particularly its stability and circulation as a metabolite.

Methods of Application

Chemical synthesis of the compound followed by incubation in various mediums, including buffer and plasma, to assess stability and reactivity.

Results

Muraglitazar Acyl-beta-D-glucuronide showed different stability profiles in plasma compared to buffer, which affects its circulation as a metabolite .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

Analyzing the oxidative metabolite profiles of Muraglitazar Acyl-beta-D-glucuronide to understand its chemical behavior.

Methods of Application

LC/MS and MS/MS analyses are performed after incubation with human liver microsomes to characterize oxidative metabolites.

Results

The analysis identified several oxidative metabolites, providing insights into the compound’s chemical properties .

Safety And Hazards

The study demonstrated the difficulty in doing risk assessment based on metabolite exposure in plasma because the more reactive muraglitazar AG would not have triggered a threshold of concern based on the recent U.S. Food and Drug Administration guidance on Metabolites in Safety Testing, whereas the more stable peliglitazar AG would have .

Propiedades

IUPAC Name

(3R,6R)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28?,29-,30?,31?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNHAOSAKQBJM-ZGCFSIIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muraglitazar Acyl-beta-D-glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.